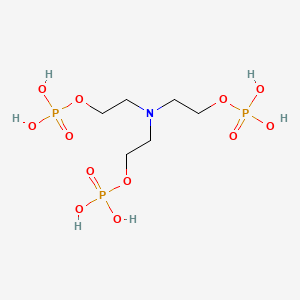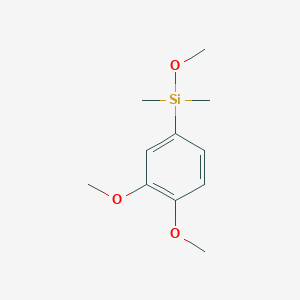![molecular formula C11H19NO3 B12833893 tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12833893.png)
tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-hydroxybicyclo[211]hexan-1-yl)carbamate is a chemical compound with the molecular formula C11H19NO3 It is a derivative of bicyclo[211]hexane, featuring a tert-butyl carbamate group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate typically involves the reaction of bicyclo[2.1.1]hexane derivatives with tert-butyl carbamate. One common method includes the use of a protecting group strategy, where the hydroxyl group is protected during the initial stages of the reaction and deprotected in the final step. The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Applications De Recherche Scientifique
tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, depending on its specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
- tert-Butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate
- tert-Butyl (4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methylcarbamate
Uniqueness
tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate is unique due to its specific structural features, such as the presence of both a hydroxyl group and a tert-butyl carbamate group on the bicyclo[2.1.1]hexane scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl N-(4-hydroxy-1-bicyclo[2.1.1]hexanyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-9(2,3)15-8(13)12-10-4-5-11(14,6-10)7-10/h14H,4-7H2,1-3H3,(H,12,13) |
Clé InChI |
BOAYZFMFPMIJCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


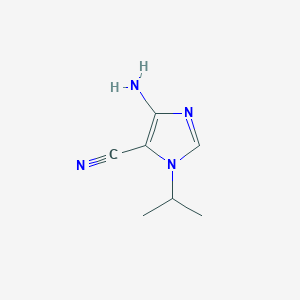
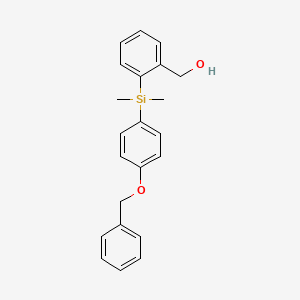
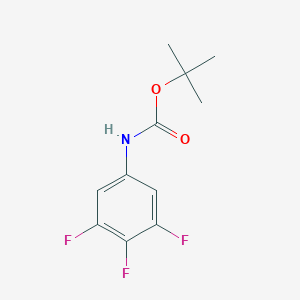
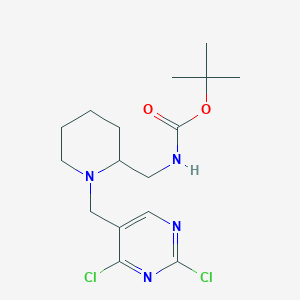
![5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B12833834.png)
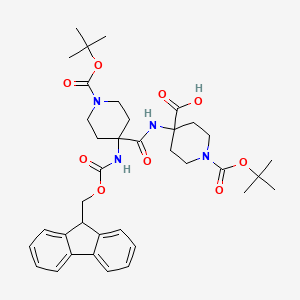
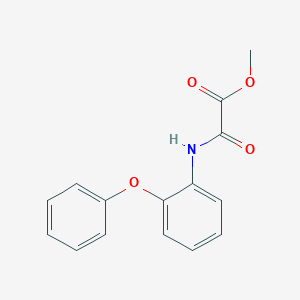
![5-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12833848.png)
![2-[(5E)-5-[1,3-dimethyl-5-(trifluoromethyl)benzimidazol-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B12833851.png)
![4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
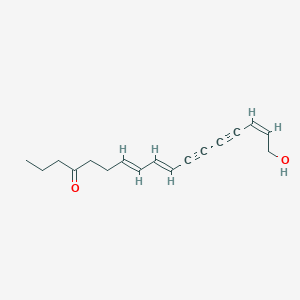
![5,6-Diamino-2-ethyl-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12833871.png)
